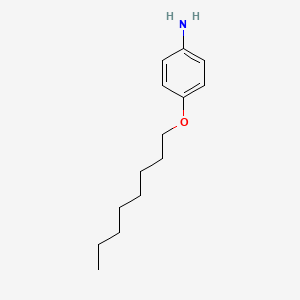

Benzenamine, 4-(octyloxy)-

Description

The exact mass of the compound Benzenamine, 4-(octyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 4-(octyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(octyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-octoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYGZCHBIGKPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068203 | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39905-45-8 | |

| Record name | 4-(Octyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Octyloxy)benzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Benzenamine, 4 Octyloxy Within Aromatic Amine Chemistry

Benzenamine, 4-(octyloxy)- belongs to the class of organic compounds known as aromatic amines. These are compounds where an amino group (-NH2) is directly attached to an aromatic ring. atamanchemicals.com Aniline (B41778) (benzenamine) is the simplest aromatic amine and serves as the parent compound for this entire class. wikipedia.org Aromatic amines are characterized by the lone pair of electrons on the nitrogen atom, which are delocalized into the aromatic pi-system. This delocalization reduces the basicity of the amino group compared to aliphatic amines. dcceew.gov.au

The reactivity of aromatic amines is largely dictated by the amino group and the aromatic ring. The amino group can be readily diazotized and substituted, opening up a vast array of synthetic possibilities. wikipedia.org The aromatic ring, activated by the electron-donating amino group, is susceptible to electrophilic substitution, primarily at the ortho and para positions. wikipedia.org

Benzenamine, 4-(octyloxy)- is a primary aromatic amine with a C14H23NO molecular formula. chemicalbook.comcymitquimica.com The presence of the octyloxy group at the para position significantly influences its physical and chemical properties. This long alkyl chain enhances its solubility in nonpolar organic solvents and contributes to its liquid crystalline properties.

Table 1: Physical and Chemical Properties of Benzenamine, 4-(octyloxy)-

| Property | Value |

|---|---|

| CAS Number | 39905-45-8 |

| Molecular Formula | C14H23NO |

| Molecular Weight | 221.34 g/mol |

| Melting Point | 35-39 °C |

| Boiling Point | 336 °C |

| Appearance | White to brown solid |

Source: chemicalbook.comcymitquimica.com

Significance of 4 Substituted Anilines in Functional Materials

Aniline (B41778) and its substituted derivatives are foundational materials in the chemical industry, serving as precursors for a wide range of products including dyes, polymers, and pharmaceuticals. wikipedia.orgresearchgate.net The nature and position of the substituent on the aniline ring can be tailored to achieve specific functionalities.

4-substituted anilines, in particular, are of immense interest in materials science. The para-substitution pattern allows for the creation of linear molecules, a key characteristic for the formation of liquid crystals and for incorporation into polymer chains. Benzenamine, 4-(octyloxy)- and its derivatives are prime examples of this, with significant applications in the field of liquid crystals. The long octyloxy chain promotes the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. tandfonline.com

The unique electronic properties of these compounds also make them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.ai Furthermore, derivatives of 4-alkoxy anilines are investigated for their potential in creating novel dyes and pigments. ontosight.aiontosight.ai

Historical Development and Initial Academic Interest in Benzenamine, 4 Octyloxy and Its Derivatives

Established Synthetic Routes for Benzenamine, 4-(octyloxy)-

The synthesis of Benzenamine, 4-(octyloxy)- can be accomplished through several established chemical routes. These methods range from direct, one-step approaches to more complex, multi-step sequences that involve the derivatization of various precursors.

One-Step Synthesis Approaches

The most common and direct method for synthesizing Benzenamine, 4-(octyloxy)- is the Williamson ether synthesis. rsc.orggoogle.com This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. google.com In this specific case, the synthesis is typically achieved by reacting 4-aminophenol (B1666318) with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. rsc.org A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide ion. sciopen.com This phenoxide then attacks the electrophilic carbon atom of the octyl halide, displacing the halide leaving group and forming the ether linkage. sciopen.com The use of polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) can facilitate this reaction.

Reaction Scheme: 4-Aminophenol + 1-Bromooctane → (in the presence of a base) → Benzenamine, 4-(octyloxy)- + Bromide Salt + H₂O

This method is highly effective for primary alkyl halides and offers a straightforward pathway to the desired product. rsc.org

Multi-Step Synthesis with Precursor Derivatization

In some instances, multi-step synthetic sequences are employed, starting from different precursors. These routes involve the sequential modification of functional groups to arrive at the target molecule.

Benzenamine, 4-(octyloxy)- is a valuable precursor for the synthesis of Schiff base (or imine) compounds. researchgate.netchemicalbook.com These are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). researchgate.netchemicalbook.com To form a Schiff base acid intermediate, Benzenamine, 4-(octyloxy)- is reacted with an aldehyde-containing carboxylic acid.

A representative example is the reaction with 4-formylbenzoic acid. Equimolar amounts of Benzenamine, 4-(octyloxy)- and 4-formylbenzoic acid are typically refluxed in a solvent like ethanol. uva.nl The reaction is often catalyzed by a small amount of acid. The nucleophilic amine attacks the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the imine. researchgate.net The resulting product is a molecule that contains both a Schiff base linkage and a carboxylic acid group, which can be valuable in the synthesis of liquid crystals. uva.nl

| Reactant 1 | Reactant 2 | Product | Conditions |

| Benzenamine, 4-(octyloxy)- | 4-Formylbenzoic Acid | 4-{[4-(octyloxy)phenyl]imino}methylbenzoic acid | Reflux in Ethanol |

This table is based on an analogous synthesis described for a similar compound. uva.nl

Following the synthesis of Schiff base acid intermediates, these molecules can be further derivatized to form Schiff base esters. uva.nl This is typically achieved through an esterification reaction, where the carboxylic acid group of the Schiff base acid is reacted with an alcohol or phenol (B47542) in the presence of an acid catalyst or a coupling agent.

For example, the 4-{[4-(octyloxy)phenyl]imino}methylbenzoic acid intermediate can be reacted with various substituted phenols to create a new series of Schiff base/ester compounds. uva.nl This process involves activating the carboxylic acid, often by converting it to an acyl chloride, followed by reaction with the desired phenol. Such multi-step syntheses, involving condensation followed by esterification, are employed to create complex molecules with specific properties, such as those used in liquid crystal displays.

| Intermediate | Reactant 2 | Product Class | Reaction Type |

| 4-{[4-(octyloxy)phenyl]imino}methylbenzoic acid | Substituted Phenol | 4-substitutedphenyl 4-{[4-(octyloxy)phenyl]imino}methylbenzoate | Esterification |

This table is based on an analogous synthesis described for a similar compound. uva.nl

Advanced Synthetic Strategies for Benzenamine, 4-(octyloxy)- Analogues

Modern synthetic organic chemistry offers advanced catalytic methods for the formation of C-N and C-O bonds, which are central to the structure of Benzenamine, 4-(octyloxy)- and its analogues. These strategies often provide greater efficiency, milder reaction conditions, and broader substrate scope compared to traditional methods.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, amines, and thioethers. The traditional Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or phenol at high temperatures with stoichiometric amounts of copper. Modern variations use soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. This method can be used to synthesize analogues of Benzenamine, 4-(octyloxy)- by, for example, coupling 4-bromoaniline (B143363) derivatives with various alcohols or by coupling different aryl halides with octanol.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction couples aryl halides or triflates with primary or secondary amines. It is characterized by its high functional group tolerance and broad substrate scope, making it a versatile tool for creating a wide array of aniline (B41778) derivatives. For synthesizing analogues of Benzenamine, 4-(octyloxy)-, one could couple 1-bromo-4-(octyloxy)benzene with various primary or secondary amines. The development of sophisticated phosphine (B1218219) ligands has been crucial to the success and wide applicability of this reaction.

| Reaction Name | Metal Catalyst | Bonds Formed | Application for Analogues |

| Ullmann Condensation | Copper (Cu) | C-O, C-N | Coupling aryl halides with alcohols or amines. |

| Buchwald-Hartwig Amination | Palladium (Pd) | C-N | Coupling aryl halides with a wide variety of amines. |

These advanced strategies are integral to modern medicinal and materials chemistry, enabling the efficient construction of diverse molecular architectures based on the Benzenamine, 4-(octyloxy)- scaffold.

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods like the Goldberg reaction. wikipedia.orgwikipedia.org

In this context, Benzenamine, 4-(octyloxy)- serves as the amine coupling partner, reacting with various aryl halides (Ar-X, where X = I, Br, Cl) or triflates (Ar-OTf) to produce N-aryl-4-(octyloxy)anilines. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The choice of phosphine ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results by promoting both the oxidative addition and the final reductive elimination steps. wikipedia.org Bidentate ligands like BINAP and DPPF were early developments that expanded the reaction's scope to include primary amines. wikipedia.org

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination with Aniline Derivatives

| Parameter | Condition | Rationale/Significance |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(0) or Pd(II) sources that initiate the catalytic cycle. wikipedia.org |

| Ligand | XPhos, RuPhos, BINAP, DPPF | Bulky, electron-rich phosphine ligands that stabilize the palladium center and facilitate key steps in the catalytic cycle. wikipedia.orgnih.gov |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. The choice can influence reaction rate and functional group compatibility. libretexts.org |

| Solvent | Toluene, Dioxane | Aprotic, non-polar, or weakly polar solvents are typically used to ensure solubility of reactants and compatibility with the catalytic system. nih.gov |

| Temperature | 80-110 °C | The reaction often requires heating to overcome the activation energy for oxidative addition and reductive elimination. |

This methodology allows for the synthesis of complex diarylamines incorporating the 4-(octyloxy)phenyl moiety, which are valuable precursors for organic electronic materials and other advanced applications.

Condensation Reactions with Isocyanates and Isothiocyanates

The primary amine functionality of Benzenamine, 4-(octyloxy)- makes it a potent nucleophile that readily participates in condensation reactions with electrophilic partners such as isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S). These reactions provide a straightforward and high-yielding route to N,N'-disubstituted ureas and thioureas, respectively. organic-chemistry.orgorganic-chemistry.org

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic central carbon atom of the isocyanate or isothiocyanate. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea (B33335) or thiourea (B124793) product.

Reaction with Isocyanates to form Ureas: The reaction with an isocyanate produces a urea derivative, where the 4-(octyloxy)phenyl group is attached to one nitrogen atom and the substituent from the isocyanate (R) is attached to the other. These reactions are typically fast and can be performed under mild conditions. bioorganic-chemistry.comnih.gov

General Reaction Scheme for Urea Formation: C₈H₁₇O-C₆H₄-NH₂ + R-N=C=O → C₈H₁₇O-C₆H₄-NH-C(O)NH-R

Reaction with Isothiocyanates to form Thioureas: Similarly, the reaction with an isothiocyanate yields a thiourea derivative. This transformation is a cornerstone in the synthesis of various heterocyclic compounds and molecules with biological significance. organic-chemistry.orgresearchgate.net

General Reaction Scheme for Thiourea Formation: C₈H₁₇O-C₆H₄-NH₂ + R-N=C=S → C₈H₁₇O-C₆H₄-NH-C(S)NH-R

Table 2: Examples of Urea and Thiourea Derivatives from Anilines

| Reagent Type | Example Reagent | Product Type | General Product Structure (Ar = 4-(octyloxy)phenyl) |

| Isocyanate | Phenyl isocyanate | Urea | Ar-NH-C(O)NH-Phenyl |

| Isocyanate | Ethyl isocyanate | Urea | Ar-NH-C(O)NH-CH₂CH₃ |

| Isothiocyanate | Allyl isothiocyanate | Thiourea | Ar-NH-C(S)NH-CH₂CH=CH₂ |

| Isothiocyanate | Phenyl isothiocyanate | Thiourea | Ar-NH-C(S)NH-Phenyl |

The resulting ureas and thioureas are valuable intermediates themselves and are often investigated for applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. researchgate.netresearchgate.net

Derivatization for Specific Material Applications

The structure of Benzenamine, 4-(octyloxy)- is particularly conducive to the synthesis of functional organic materials, most notably liquid crystals and dyes.

Liquid Crystals: A primary application of 4-(octyloxy)aniline is in the synthesis of thermotropic liquid crystals, particularly those based on a Schiff base (imine) linkage. These materials are prepared through the condensation reaction of 4-(octyloxy)aniline with various substituted aromatic aldehydes. tandfonline.comtandfonline.com The resulting N-(benzylidene)aniline derivatives often exhibit mesogenic behavior, meaning they can form liquid crystal phases (e.g., nematic, smectic) over a specific temperature range. tandfonline.comresearchgate.net

Table 3: Liquid Crystalline Derivatives of Benzenamine, 4-(octyloxy)-

| Benzaldehyde Substituent (at position 4) | Resulting Compound Name | Observed Liquid Crystal Phases | Reference |

| -CF₃ | 4-octyloxy-N-(4-trifluoromethylbenzylidene)aniline | Smectic B (S₋) | tandfonline.comtandfonline.com |

| -OCF₃ | 4-octyloxy-N-(4-trifluoromethoxybenzylidene)aniline | Smectic A (Sₐ), Smectic B (S₋) | tandfonline.comtandfonline.com |

| -OCH₃ | 4-octyloxy-N-(4-methoxybenzylidene)aniline | Nematic (N) | tandfonline.comtandfonline.com |

| -CH₃ | 4-octyloxy-N-(4-methylbenzylidene)aniline | Nematic (N) | tandfonline.comtandfonline.com |

Azo Dyes: Benzenamine, 4-(octyloxy)- can be converted into azo dyes, which constitute the largest class of synthetic colorants. unb.canih.gov The synthesis is a two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). nih.govnih.gov

Azo Coupling: The unstable diazonium salt is immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color. nih.govjbiochemtech.com

The color of the resulting dye can be tuned by changing the coupling component, allowing for the creation of a wide spectrum of colors.

Polymers: The 4-(octyloxy)aniline moiety can also be incorporated into polymeric structures. This can be achieved through the oxidative chemical polymerization of the aniline derivative, similar to the synthesis of polyaniline. The resulting polymer would be soluble in common organic solvents due to the presence of the long octyloxy side chains, facilitating processing into thin films for applications such as chemical sensors or anticorrosion coatings. nih.gov Alternatively, the aniline can be first derivatized into a monomer (e.g., an acrylate (B77674) or a styrene (B11656) derivative) and then polymerized using standard polymerization techniques.

Theoretical Investigations of Electronic Structures

Theoretical chemistry provides a fundamental framework for understanding the electronic properties of Benzenamine, 4-(octyloxy)-. Various computational methods have been employed to elucidate its molecular orbital arrangement and electron density distribution.

Hückel Tight-Binding Method Applications

The Hückel method, a simplified linear combination of atomic orbitals (LCAO) approach, is instrumental in predicting the π-electron systems of conjugated molecules like Benzenamine, 4-(octyloxy)-. wikipedia.org This method focuses on the π orbitals, which are crucial in determining the electronic absorption properties of such compounds. wikipedia.org By assuming σ-π separability, the Hückel theory provides a qualitative understanding of the molecular orbitals, their energy levels, and the electronic transitions between them. wikipedia.org For aromatic systems, it successfully predicts the stabilization due to electron delocalization. wikipedia.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of molecules. For aniline derivatives, DFT studies, often using methods like B3LYP with a 6-31(d) basis set, provide detailed information on molecular and electronic properties. nih.gov These computational studies can predict spectroscopic shifts and attribute them to the electronic properties responsible for the observed phenomena. nih.gov Time-dependent DFT (TD-DFT) calculations are particularly useful for interpreting electronic absorption spectra and understanding the nature of excited states. nih.gov

Quantum Chemistry-Based Investigations

Broader quantum chemistry-based investigations offer further insights into the electronic behavior of Benzenamine, 4-(octyloxy)-. These methods, which encompass a range of computational techniques, are used to predict various molecular properties. For instance, quantum mechanical calculations are employed to determine parameters like the predicted collision cross-section, which is valuable in mass spectrometry analysis. uni.lu

Optical Absorption Spectroscopy

Optical absorption spectroscopy is a key experimental technique for characterizing the electronic transitions in Benzenamine, 4-(octyloxy)-. The absorption of ultraviolet and visible light provides information about the energy differences between electronic states.

UV-Vis Spectrophotometry of Solutions

The UV-Vis absorption spectrum of aniline and its derivatives in solution typically exhibits distinct absorption bands. For aniline itself, two prominent peaks are observed in the UV region at approximately 220 nm and 290 nm, corresponding to the S₀ → S₂ and S₀ → S₁ transitions, respectively. researchgate.net In a study of aniline intercalated into clay galleries, a sharp UV absorption peak was observed at 340 nm, assigned to the n → π* transition. researchgate.net The presence of an alkoxy group, such as the octyloxy group, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is due to the electron-donating nature of the alkoxy group, which affects the energy levels of the π and n orbitals. electrochemsci.org For instance, the absorption band for an Ar-O-R (aromatic ether) group has been observed at 290.60 nm. electrochemsci.org The solvent can also influence the position and intensity of the absorption bands. researchgate.net

Photoluminescence (PL) Spectroscopy

Photoluminescence is the emission of light from a substance after it has absorbed photons. This property is highly sensitive to the molecular structure and environment of the emitting species, known as a luminophore.

The emission wavelength of a fluorophore is a key characteristic of its photoluminescent behavior. For derivatives of Benzenamine, 4-(octyloxy)-, the emission properties are influenced by the nature of the substituents on the aromatic core. While specific emission data for Benzenamine, 4-(octyloxy)- itself is not detailed in the provided search results, related compounds and general principles suggest that modification of the molecular structure can tune the emission color. For instance, in some complex organic molecules, emission in the blue region of the spectrum is achievable.

The quantum yield (Φ) is a measure of the efficiency of the photoluminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The luminescence efficiency of a compound is often quenched in the aggregated or solid state due to intermolecular interactions, a phenomenon known as aggregation-caused quenching (ACQ).

Certain organic molecules can exhibit dual-color emission, where the emission spectrum shows two distinct peaks. researchgate.net This can arise from various phenomena, including the presence of different emissive species in the ground or excited state, such as tautomers or excimers. For example, some coumarin (B35378) derivatives have been shown to exhibit dual emission from enol and keto forms, with emission peaks at 418 nm and 563 nm, respectively. researchgate.net This property is of interest for applications in sensing and advanced display technologies.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. wikipedia.org This is in contrast to the more common aggregation-caused quenching. The underlying mechanism of AIE is often attributed to the restriction of intramolecular motions (such as rotations and vibrations) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. wikipedia.org While specific AIE studies on Benzenamine, 4-(octyloxy)- are not available, the AIE phenomenon has been observed in various derivatives of other aromatic compounds. nih.gov The study of AIE properties is crucial for the development of solid-state lighting and bio-imaging agents. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. inflibnet.ac.in For Benzenamine, 4-(octyloxy)-, with the molecular formula C14H23NO, both ¹H and ¹³C NMR spectroscopy would be essential for its characterization. cymitquimica.com

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the benzene (B151609) ring would appear in a distinct region of the spectrum, while the protons of the octyloxy chain would show characteristic signals in the aliphatic region. The protons of the amino group would also give a specific signal.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the molecule. For Benzenamine, 4-(octyloxy)-, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the protons of the amine group, and those of the octyloxy side chain.

The aromatic protons typically appear as two doublets in the region of δ 6.6-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons on the carbons adjacent to the amino group are expected to be slightly upfield compared to those adjacent to the ether linkage due to differing electronic effects. The -NH₂ protons usually present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often found around δ 3.5 ppm.

The octyloxy chain gives rise to several signals in the upfield region of the spectrum. The terminal methyl group (CH₃) appears as a triplet at approximately δ 0.8-0.9 ppm. researchgate.net The methylene (B1212753) (CH₂) groups of the alkyl chain produce a series of multiplets between δ 1.2-1.8 ppm. The methylene group bonded directly to the oxygen atom (O-CH₂) is deshielded and resonates as a triplet around δ 3.9 ppm. researchgate.netbeilstein-journals.org

Table 1: ¹H NMR Chemical Shifts for Benzenamine, 4-(octyloxy)-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~6.76 | d | ~8.8 |

| Aromatic (H-3, H-5) | ~6.65 | d | ~8.8 |

| Amine (-NH₂) | ~3.5 | br s | - |

| Methylene (-OCH₂-) | ~3.90 | t | ~6.5 |

| Methylene (-OCH₂CH₂ -) | ~1.75 | m | - |

| Methylene (-(CH₂)₅-) | ~1.2-1.5 | m | - |

| Methyl (-CH₃) | ~0.90 | t | ~7.0 |

Note: Data is compiled and estimated based on spectral data from derivatives and related structures. researchgate.netbeilstein-journals.orgrsc.org

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. In Benzenamine, 4-(octyloxy)-, the spectrum shows four distinct signals for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon atom attached to the oxygen (C-4) is found significantly downfield, typically around δ 152-154 ppm, while the carbon attached to the nitrogen (C-1) appears around δ 140-141 ppm. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) resonate in the δ 115-124 ppm range. beilstein-journals.org

The carbons of the octyloxy chain are observed in the upfield region. The O-CH₂ carbon is the most deshielded of the alkyl chain, appearing around δ 68-69 ppm. researchgate.net The terminal methyl carbon is the most shielded, with a chemical shift of approximately δ 14.1 ppm. The other methylene carbons of the chain appear between δ 22-32 ppm. researchgate.netbeilstein-journals.org

Table 2: ¹³C NMR Chemical Shifts for Benzenamine, 4-(octyloxy)-

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-4, -O-) | ~153.0 |

| Aromatic (C-1, -N-) | ~140.5 |

| Aromatic (C-2, C-6) | ~122.5 |

| Aromatic (C-3, C-5) | ~115.5 |

| Methylene (-OCH₂-) | ~68.5 |

| Methylene (-CH₂-) | ~31.8 |

| Methylene (-CH₂-) | ~29.4 |

| Methylene (-CH₂-) | ~29.3 |

| Methylene (-CH₂-) | ~26.1 |

| Methylene (-CH₂-) | ~22.6 |

| Methyl (-CH₃) | ~14.1 |

Note: Data is compiled and estimated based on spectral data from derivatives. researchgate.netbeilstein-journals.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Group Vibrations

The FTIR spectrum of Benzenamine, 4-(octyloxy)- displays several characteristic absorption bands that confirm its structure.

N-H Vibrations: The primary amine (-NH₂) group is identified by a pair of medium-intensity stretching bands in the region of 3300-3500 cm⁻¹. The symmetric and asymmetric stretches often appear as two distinct peaks. psu.eduubbcluj.ro A broad band associated with N-H bending can also be observed around 1620 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3054 cm⁻¹). psu.edu The aliphatic C-H stretching vibrations from the octyloxy chain are observed just below 3000 cm⁻¹, usually as strong, sharp peaks between 2850 and 2960 cm⁻¹. psu.eduubbcluj.ro

C-O-C Vibrations: The ether linkage is characterized by a strong C-O-C asymmetric stretching band, which is prominent in the spectrum around 1240-1260 cm⁻¹. psu.edu The symmetric stretch is typically found near 1040 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring appear in the 1500-1600 cm⁻¹ region. For para-substituted benzenes, a characteristic absorption band is also found around 830 cm⁻¹, corresponding to the out-of-plane C-H bending of the two adjacent hydrogen atoms. beilstein-journals.orgubbcluj.ro

Table 3: FTIR Characteristic Absorption Bands for Benzenamine, 4-(octyloxy)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3420 & ~3340 | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) | Medium |

| ~3050 | C-H stretching | Aromatic | Medium-Weak |

| 2955-2920 | C-H asymmetric stretching | Alkyl (-CH₃, -CH₂-) | Strong |

| 2870-2850 | C-H symmetric stretching | Alkyl (-CH₃, -CH₂-) | Strong |

| ~1620 | N-H bending (scissoring) | Primary Amine (-NH₂) | Medium |

| ~1510 | C=C stretching | Aromatic Ring | Strong |

| ~1245 | C-O-C asymmetric stretching | Aryl-Alkyl Ether | Strong |

| ~830 | C-H out-of-plane bending | 1,4-Disubstituted Benzene | Strong |

Note: Data is compiled from spectral data of related derivatives. beilstein-journals.orgpsu.eduubbcluj.ro

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Benzenamine, 4-(octyloxy)- |

| 1-Iodo-4-(octyloxy)benzene |

| 2-Chloro-4,6-bis[4-(n-octyloxy)phenylamino]-s-triazine |

Applications of Benzenamine, 4 Octyloxy in Liquid Crystal Science and Technology

Integration in Nematic Liquid Crystals

The incorporation of the 4-(octyloxy)aniline moiety is a common strategy for designing molecules that exhibit a nematic phase. This phase is characterized by molecules that have long-range orientational order but no positional order, allowing them to flow like a liquid while maintaining anisotropic optical properties. wikipedia.org This combination of fluidity and order is the basis for the operation of the most widespread liquid-crystal displays (LCDs). wikipedia.org

Rod-like, or calamitic, liquid crystals are essential for creating nematic phases. The synthesis of such molecules often involves using Benzenamine, 4-(octyloxy)- as a key starting material. tandfonline.com A prevalent synthetic route is the condensation reaction of 4-octyloxyaniline with various substituted benzaldehydes. This reaction forms an imine linkage (-CH=N-), creating a larger, more rigid molecular core known as a Schiff base, which is conducive to forming liquid crystal phases. tandfonline.com

The general structure of these synthesized molecules can be described as 4-octyloxy-N-(benzylidene)aniline derivatives. By choosing different substituents for the benzaldehyde, researchers can fine-tune the molecular properties to control the resulting mesophase behavior. tandfonline.comtandfonline.com The design of these molecules follows established principles for promoting liquid crystallinity: they possess a rigid core to encourage anisotropic packing and a flexible terminal chain (the octyloxy group) to lower the melting point and enable mesophase formation at useful temperatures. wikipedia.org The rational design of such rod-like molecules is a key area of research for developing new liquid crystal materials with specific properties, such as exhibiting multiple nematic phases. researchgate.netnih.govrsc.org

Derivatives of Benzenamine, 4-(octyloxy)- exhibit a rich polymorphism, meaning they can form various types of liquid crystal phases, primarily nematic and smectic phases. tandfonline.comresearchgate.net The smectic phase is more ordered than the nematic phase, with molecules arranged in layers. tcichemicals.com The specific mesophase that forms is highly dependent on the nature of the terminal substituent on the benzylidene part of the molecule. tandfonline.com

Studies have shown that weakly polar terminal groups, such as methyl or methoxy (B1213986) groups, tend to promote the formation of nematic phases in 4-octyloxy-N-(benzylidene)aniline derivatives. tandfonline.comtandfonline.com In contrast, moderately polar terminal groups, like trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃), favor the formation of smectic phases, such as smectic A (SmA) and smectic B (SmB). tandfonline.comtandfonline.com The SmA phase is characterized by molecules aligned perpendicularly to the layer planes, while the SmB phase has a higher degree of order within the layers. tandfonline.com Extremely polar groups, such as the cyano group (-CN), can stabilize the nematic phase relative to smectic phases. tandfonline.com This demonstrates a clear structure-property relationship that allows for the targeted synthesis of materials with either nematic or smectic properties.

The transition between these phases, for example, the smectic-A to nematic (SmA-N) transition, is a subject of detailed physical studies. aps.org

| Terminal Substituent (R) | Polarity | Observed Mesophase |

|---|---|---|

| -CH₃ (methyl) | Weakly Polar | Nematic (monotropic) |

| -OCH₃ (methoxy) | Weakly Polar | Nematic (monotropic) |

| -CF₃ (trifluoromethyl) | Moderately Polar | Smectic B |

| -OCF₃ (trifluoromethoxy) | Moderately Polar | Smectic A, Smectic B |

| -CN (cyano) | Strongly Polar | Nematic |

A key characteristic of nematic liquid crystals is their ability to be aligned by external stimuli, such as surfaces or electric fields. wikipedia.orgmdpi.com This orientational behavior is crucial for their application in devices. mdpi.com Molecules derived from Benzenamine, 4-(octyloxy)- exhibit this property. For example, studies on 4-octyloxy-N-(4-trifluoromethoxybenzylidene)aniline in its smectic A phase revealed a very high degree of orientational order. tandfonline.comtandfonline.com

Liquid crystal molecules can be aligned in specific ways on treated surfaces. For instance, homeotropic alignment refers to the state where the long axes of the molecules are perpendicular to the surface, while planar alignment describes molecules lying parallel to the surface. mdpi.com In microfluidic channels, the orientation can be controlled by flow velocity, transitioning from homeotropic at zero flow to planar as the flow increases. mdpi.com The ability to control the alignment of these molecules is fundamental to their use as host materials for other functional molecules or in creating specific optical effects. ossila.com

The ability to switch the orientation of liquid crystal molecules with an electric field is the operating principle of LCDs and other electro-optic devices. wikipedia.org Nematic liquid crystals composed of molecules with a dipole moment can be reoriented by applying a voltage, thereby changing the optical properties of the material, such as its birefringence. wikipedia.org This allows for the modulation of light passing through the device.

While specific switching data for Benzenamine, 4-(octyloxy)- itself is not detailed, the derivatives synthesized from it are designed for such applications. The optimization of devices involves using liquid crystals that can switch quickly and efficiently at low voltages. Research into novel liquid crystal structures, including those with H-shapes or exhibiting unique nematic-to-nematic transitions, aims to improve these switching characteristics for next-generation displays and optical technologies. rsc.orgrsc.org

Cholesteric Liquid Crystal Systems

The cholesteric phase, also known as the chiral nematic phase, is formed when chiral (handed) molecules are present in a liquid crystal. wikipedia.org This phase is characterized by a helical superstructure where the director (the average direction of molecular orientation) twists continuously. wikipedia.orgtcichemicals.com This helical structure gives cholesteric liquid crystals unique optical properties, such as selective reflection of light of a specific color and circular polarization. nih.gov

Benzenamine, 4-(octyloxy)- can be integrated into cholesteric systems in two primary ways:

As a precursor to a chiral molecule that itself exhibits a cholesteric phase.

As a component of an achiral nematic host mixture. A cholesteric phase can be induced in a standard nematic liquid crystal by adding a small amount of a chiral dopant. tcichemicals.com

Since many derivatives of Benzenamine, 4-(octyloxy)- form nematic phases, they are suitable as hosts for such chiral dopants. tandfonline.comtandfonline.com The investigation of the smectic-A to chiral nematic transition is an active area of research, often studied in mixtures of nonchiral and chiral compounds. nih.gov The ability to create a cholesteric phase is critical for applications ranging from temperature sensors and reflective displays to advanced optical filters. nih.govtue.nl

Ferroelectric and Antiferroelectric Liquid Crystals

Ferroelectric and antiferroelectric liquid crystal phases represent more complex and highly ordered states of matter that offer potential for very fast-switching display devices. e-bookshelf.de These properties typically arise in chiral smectic C (SmC) phases. wikipedia.orgresearchgate.net In the SmC phase, the molecules are tilted with respect to the layer normal, and the chirality results in a helical arrangement of the tilt direction, leading to a spontaneous electric polarization. e-bookshelf.deresearchgate.net

Antiferroelectric liquid crystals (AFLCs) are a related class where the polarization in adjacent smectic layers points in opposite directions, resulting in zero net polarization in the absence of an electric field. researchgate.net

The 4-(octyloxy)phenyl moiety is a constituent of well-studied antiferroelectric liquid crystals. A prominent example is methylheptyloxycarbonylphenyl octyloxybiphenyl carboxylate (MHPOBC) . aps.org High-resolution studies of MHPOBC have provided significant insights into the physics of its antiferroelectric Sm-Cα and Sm-CA phases. aps.org The development of ferroelectric nematic liquid crystals, which combine the fluidity of a nematic phase with ferroelectric properties, is also an emerging field of research. nih.gov The synthesis of materials like MHPOBC, which incorporate the octyloxy group, is crucial for advancing the understanding and application of these smart materials in future display technologies. researchgate.netresearchgate.net

Computational and Experimental Approaches to Mesogenic Core Orientation

The orientation of the mesogenic core is a critical parameter that defines the macroscopic properties of a liquid crystal phase. Both computational and experimental methods are employed to understand and quantify this orientation in derivatives of Benzenamine, 4-(octyloxy)-.

Computational Approaches: Density Functional Theory (DFT) is a primary computational tool for investigating the properties of these molecules. mdpi.com By using basis sets such as B3LYP 6-311G(d,p), researchers can calculate various molecular parameters for Schiff base compounds derived from 4-(octyloxy)aniline. mdpi.com These calculations provide insights into the optimized molecular geometry, dipole moments, polarizability, and Frontier Molecular Orbital (FMO) energies (HOMO and LUMO). mdpi.com Such theoretical computations help correlate a molecule's electronic characteristics with its mesomorphic behavior, revealing how factors like the length of an alkyl chain influence thermodynamic stability and reactivity. mdpi.com For instance, computational studies on a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilines showed that increasing the chain length from octyloxy to hexadecyloxy impacts the molecule's zero-point energy and other thermodynamic parameters. mdpi.com

Experimental Approaches: Several experimental techniques are used to characterize the liquid crystalline phases and determine the orientational order of these materials.

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes (entropies). tandfonline.comtandfonline.com This data is fundamental for establishing the thermal range and stability of the various mesophases.

Polarized Optical Microscopy (POM): POM is employed to identify the specific type of liquid crystal phase by observing the characteristic optical textures that form upon heating and cooling the sample. mdpi.comtandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful technique for quantifying the degree of molecular order. By analyzing the spectra in the liquid crystal phase, researchers can determine the orientational order parameters, which describe how well the long axes of the molecules are aligned with the director. tandfonline.comtandfonline.com For example, studies on 4-octyloxy-N-(4-trifluoromethoxybenzylidene)aniline revealed a very high orientational order in its smectic A phase. tandfonline.comtandfonline.com

X-ray Diffraction (XRD): XRD measurements on aligned samples are used to determine the smectic layer spacing, providing direct evidence of the layered structures in smectic A and B phases. tandfonline.comtandfonline.com

These combined approaches allow for a comprehensive understanding of how the molecular-level properties of Benzenamine, 4-(octyloxy)- derivatives translate into the macroscopic alignment and phase behavior essential for technological applications.

Influence of Molecular Structure on Liquid Crystalline Phases

The specific liquid crystalline phases exhibited by derivatives of Benzenamine, 4-(octyloxy)- are highly dependent on their molecular structure. mdpi.comresearch-nexus.net Key structural elements that can be modified include the length of the terminal alkoxy chain and the nature of the substituents on the phenyl rings. tandfonline.comresearchgate.net

Research on Schiff bases synthesized from 4-(octyloxy)aniline demonstrates that the polarity of the terminal substituent has a profound effect on the resulting mesophase. tandfonline.comtandfonline.com A systematic study of 4-octyloxy-N-(4-substituted benzylidene)aniline derivatives revealed distinct trends. tandfonline.comtandfonline.com

Weakly Polar Groups: Derivatives with weakly polar terminal groups like methyl (-CH₃) and methoxy (-OCH₃) tend to exhibit nematic phases. tandfonline.comtandfonline.com

Moderately Polar Groups: Terminally substituted groups that impart a moderate molecular dipole moment, such as trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃), are shown to stabilize layered smectic phases. tandfonline.comtandfonline.com The trifluoromethyl derivative exhibits a stable smectic B phase, while the trifluoromethoxy derivative shows a stable, highly ordered smectic A phase. tandfonline.comtandfonline.com

Strongly Polar Groups: In contrast, strongly polar groups like cyano (-CN) and nitro (-NO₂) often lead to a highly disordered smectic A phase due to strong antiparallel molecular associations. tandfonline.com

This demonstrates that a moderate polarity is optimal for promoting stable, well-ordered monolayer smectic structures in this class of compounds. tandfonline.comtandfonline.com Disubstituted compounds, such as those with 3,5-dimethyl or 3,5-dimethoxy groups, were found to be non-mesogenic, highlighting the importance of a linear, rod-like molecular shape. tandfonline.comtandfonline.com

The length of the flexible alkoxy chain also plays a critical role. mdpi.com In a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)anilines, increasing the chain length from octyloxy (C₈) to hexadecyloxy (C₁₆) was found to widen the temperature range of the smectic A phase, indicating enhanced phase stability. mdpi.com Similarly, in the homologous series of 4-octyloxybenzylidene-4′-alkyloxyanilines, the length of the alkyloxy chain influences the sequence of mesophases observed, which can include nematic, smectic C, smectic I, and smectic G phases. researchgate.net

This ability to tune the liquid crystalline properties by making precise modifications to the molecular structure makes derivatives of Benzenamine, 4-(octyloxy)- valuable for designing materials with specific phase behaviors for use in displays and other optoelectronic technologies. mdpi.com

Data Tables

Table 1: Phase Transition Temperatures and Dipole Moments of 4-octyloxy-N-(4-substituted benzylidene)aniline Derivatives

| Terminal Group (X) | Transition | Temperature (°C) | Dipole Moment (D) |

| -H | Cr → I | 77.5 | 1.83 |

| -CH₃ | Cr → I | 83.0 | 1.77 |

| (N → I) | (72.0) | ||

| -OCH₃ | Cr → I | 95.0 | 2.18 |

| (N → I) | (85.5) | ||

| -CF₃ | Cr → SB | 78.5 | 3.54 |

| SB → I | 84.5 | ||

| -OCF₃ | Cr → SA | 86.0 | 3.29 |

| SA → I | 94.5 | ||

| (SB → SA) | (75.0) | ||

| -CN | Cr → SAd | 82.5 | 4.81 |

| SAd → N | 105.0 | ||

| N → I | 107.5 | ||

| -NO₂ | Cr → SAd | 88.0 | 5.42 |

| SAd → N | 100.5 | ||

| N → I | 108.5 | ||

| Data sourced from Miyajima et al. tandfonline.comtandfonline.com Cr = Crystal, SB = Smectic B, SA = Smectic A, SAd = Smectic Ad, N = Nematic, I = Isotropic. Parentheses indicate a monotropic transition. |

Table 2: Computed Thermodynamic and Electronic Properties of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline Derivatives

| Compound (Chain) | Zero-Point Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| I₆ (Hexyloxy) | 398.24 | 2.30 | -5.46 | -1.53 |

| I₈ (Octyloxy) | 453.71 | 2.35 | -5.45 | -1.52 |

| I₁₆ (Hexadecyloxy) | 675.56 | 2.62 | -5.42 | -1.52 |

| Data sourced from Al-Mutlaq et al. mdpi.com Calculations performed using DFT at the B3LYP/6-311G(d,p) level. |

Role of Benzenamine, 4 Octyloxy in Organic Electronics and Optoelectronic Materials

Organic Luminescent Materials Development

The development of organic luminescent materials is a cornerstone of technologies like organic light-emitting diodes (OLEDs). These materials often feature a molecular design that includes electron-donating and electron-accepting moieties to tune their emission properties. Aniline (B41778) derivatives are frequently employed as potent electron-donating groups within these structures.

Benzenamine, 4-(octyloxy)- is well-suited for this role. The aniline nitrogen provides the electron-donating character necessary for creating molecules with intramolecular charge transfer (ICT) states, which are often crucial for luminescence. The attached octyloxy group, a long eight-carbon chain, significantly enhances the solubility of any resulting larger molecule in organic solvents. This is a critical practical advantage for the fabrication of devices, which often relies on solution-based processing techniques like spin-coating or printing. While Benzenamine, 4-(octyloxy)- is not luminescent on its own, its incorporation into larger π-conjugated systems is a strategic approach to producing new dyes with tailored photophysical properties. ucl.ac.uk The development of such materials is an active area of research aimed at achieving emissions across the visible spectrum with high efficiency and stability. rsc.org

Charge Transport Mechanisms in Organic Optoelectronic Materials

Application in Organic Semiconductors

Organic semiconductors are the active materials in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). utah.edu The performance of these materials is intrinsically linked to their molecular structure, which dictates their ability to transport charge and interact with light. Benzenamine, 4-(octyloxy)- is not utilized as a standalone organic semiconductor. Instead, it functions as a synthetic precursor, providing key functional groups that are desirable in the final semiconductor molecule.

The primary amine group (-NH2) offers a reactive site for integrating the molecule into larger conjugated systems, such as polyimides or other polymers. The 4-(octyloxy)phenyl moiety imparts two crucial characteristics: the electron-rich nature of the substituted benzene (B151609) ring can be used to tune the energy levels (HOMO/LUMO) of the final material, and the flexible octyloxy chain ensures good processability. Many high-performance organic semiconductors are designed by combining electron-rich (donor) and electron-poor (acceptor) units to control the material's bandgap and charge transport characteristics.

Diacetylene Compounds Incorporating Benzenamine, 4-(octyloxy)-

Diacetylene compounds are a unique class of molecules that can undergo topochemical polymerization in the solid state when exposed to heat or UV radiation. This process can create highly ordered, fully conjugated polydiacetylene chains, which have interesting optical and electronic properties.

A literature search did not yield specific research on diacetylene compounds that are synthesized from or directly incorporate the Benzenamine, 4-(octyloxy)- moiety. Therefore, the subsequent sections on their specific properties in thin films and their aggregation behavior cannot be addressed with documented findings.

There is no available information specifically detailing the electronic absorption changes in vapor-deposited thin films of diacetylene compounds derived from Benzenamine, 4-(octyloxy)-.

There is no available information on the specific intermolecular electronic interactions and aggregation forms of diacetylene compounds featuring the Benzenamine, 4-(octyloxy)- group.

Perylene Tetracarboxylic Diimide Derivatives

Perylene tetracarboxylic diimides (PDIs) are a premier class of n-type organic semiconductors, renowned for their high electron affinity, exceptional chemical and thermal stability, and strong absorption in the visible spectrum. nih.gov The properties of PDIs can be extensively tuned by attaching different functional groups to the two imide nitrogen atoms. researchgate.net

The synthesis of these derivatives typically involves a condensation reaction between perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and a primary amine. rsc.orgutah.edu Benzenamine, 4-(octyloxy)- is an ideal primary amine for this reaction, which would produce N,N'-bis(4-octyloxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide. The incorporation of the 4-(octyloxy)phenyl group at the imide positions would be expected to profoundly influence the properties of the resulting PDI molecule.

Solubility and Processing: The two long octyloxy chains would drastically improve the solubility of the otherwise poorly soluble PDI core in common organic solvents. This is a critical feature for fabricating devices using solution-based methods. Studies on N-alkyl substituted PDIs have demonstrated that the length and nature of the alkyl chain are key to modulating solubility and self-assembly. nih.gov

Molecular Packing and Charge Transport: The bulky N-aryl substituents would create significant steric hindrance, altering the crystal packing and the π-π stacking distance between the PDI cores. acs.org This change in solid-state morphology directly impacts the electronic coupling between molecules and, consequently, the material's charge carrier mobility. While strong π-π stacking is often desired for high mobility, bulky groups can be used to control the aggregation and form specific, well-ordered structures. umn.edunih.gov

Photophysical Properties: The electron-rich nature of the 4-octyloxyphenyl substituent could lead to a degree of intramolecular charge transfer (ICT) character in the excited state, from the phenyl ring to the electron-deficient PDI core. ucl.ac.uk This can subtly alter the absorption and emission spectra compared to PDIs substituted with simple alkyl chains.

The table below summarizes findings from the literature for various N-substituted PDIs, illustrating how different substituents impact key properties. This provides context for the expected characteristics of a PDI derived from Benzenamine, 4-(octyloxy)-.

| PDI Derivative Name | Substituent at Imide Nitrogen | Electron Mobility (cm²/(V·s)) | Key Findings |

| PDI-C5 umn.edu | n-Pentyl | 0.1 | Demonstrates n-type semiconductor behavior with mobility dependent on film structure. |

| PDI-C8 umn.edu | n-Octyl | 0.6 (up to 1.7 in saturation) | Higher mobility compared to shorter or longer alkyl chains, indicating an optimal chain length for packing and transport. |

| PDI-C12 umn.edu | n-Dodecyl | 0.2 | Longer alkyl chain leads to a decrease in mobility compared to the octyl derivative. |

| PDI with Halogenated Aryl Groups acs.org | Halogenated Aromatic Groups | (Theoretical study) | DFT calculations suggest that such groups can lead to large conduction bandwidths and small effective masses, beneficial for charge transport. |

Anthanthrone-Based Optoelectronic Compounds

Extensive research into the scientific literature and chemical databases did not yield specific instances of "Benzenamine, 4-(octyloxy)-" (also known as 4-octyloxyaniline) being directly incorporated into anthanthrone-based compounds for optoelectronic applications. While the functionalization of anthanthrone (B1585402) and its derivatives with various amine-containing groups is a known strategy to modulate their electronic and optical properties, specific research detailing the use of the 4-octyloxyaniline moiety in this context is not publicly available.

Anthanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons that are investigated for their potential in organic electronics due to their inherent charge-carrying capabilities and photophysical properties. The introduction of substituent groups, such as amines, onto the anthanthrone core is a common method to fine-tune these characteristics. For example, the synthesis of 6,12-bis(amino)anthanthrene derivatives has been shown to allow for the modulation of their absorption spectra and redox potentials by altering the conjugated moieties attached to the amino groups. acs.org

Similarly, donor-acceptor molecules based on the related anthraquinone (B42736) core have been synthesized with various diarylamines and heterocyclic amines. researchgate.net These studies demonstrate that the choice of the amine substituent can significantly influence the intramolecular charge transfer (ICT) characteristics, as well as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting compounds. researchgate.net

While "Benzenamine, 4-(octyloxy)-" serves as a useful building block in other areas of materials science, its specific application in the development of anthanthrone-based optoelectronic materials is not documented in the reviewed literature. Therefore, no detailed research findings or data tables for anthanthrone compounds functionalized with "Benzenamine, 4-(octyloxy)-" can be provided at this time.

Theoretical and Computational Studies of Benzenamine, 4 Octyloxy

Molecular Modeling and Simulation Approaches

The computational investigation of Benzenamine, 4-(octyloxy)- and related substituted anilines employs a variety of molecular modeling and simulation techniques to predict their geometric and electronic properties. Density Functional Theory (DFT) is a prominent method used for these studies, often in conjunction with various basis sets to achieve a balance between computational cost and accuracy.

For instance, studies on substituted anilines have utilized DFT calculations to investigate their structures and reactivity. The choice of the functional and basis set is critical for obtaining reliable results. Benchmarking studies on similar molecules, such as the intramolecular radical addition to aniline (B41778) derivatives, have shown that dispersion-corrected functionals like PW6B95-D3, paired with large basis sets such as def2-QZVP, can provide highly accurate free activation barriers that are in close agreement with experimental values beilstein-journals.org. Such methodologies can be applied to Benzenamine, 4-(octyloxy)- to model its reactions and interactions.

Furthermore, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also employed to calculate the geometries and energies of aniline derivatives umn.edu. These methods, while often more computationally intensive than DFT, can provide valuable benchmarks. For example, ab initio calculations have been used to elucidate the geometry of the excited states of aniline researchgate.net.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like Benzenamine, 4-(octyloxy)- in different environments, such as in solution. While specific MD simulations for this compound are not extensively documented in the literature, simulations of related molecules, like aniline in aqueous solutions or confined spaces, provide insights into intermolecular interactions, such as hydrogen bonding involving the amino group and the influence of the solvent on the molecule's conformation and dynamics youtube.com. These simulations typically employ force fields that have been parameterized to reproduce experimental or high-level quantum mechanical data.

The following table summarizes common computational methods and their applications in studying aniline derivatives, which are applicable to Benzenamine, 4-(octyloxy)-.

| Computational Method | Application | Basis Set Example | Key Findings for Related Systems |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties (HOMO/LUMO), reaction energies | 6-311++G(d,p), def2-QZVP | Accurate prediction of reaction barriers and electronic properties beilstein-journals.orgresearchgate.net. |

| Ab initio (HF, MP2) | High-accuracy geometry and energy calculations, excited state analysis | cc-pVDZ, 6-31++G* | Elucidation of ground and excited state geometries umn.eduresearchgate.net. |

| Molecular Dynamics (MD) | Simulation of molecular motion, conformational changes, intermolecular interactions | AMBER, CHARMM (Force Fields) | Understanding solvent effects and hydrogen bonding dynamics youtube.com. |

Structure-Property Relationships and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physicochemical properties of chemicals based on their molecular structure. For aniline derivatives, QSAR studies have established correlations between molecular descriptors and properties like toxicity and biodegradability.

Key molecular descriptors in these models often include hydrophobicity, electronic parameters, and steric factors. For example, the toxicity of anilines to aquatic organisms has been successfully modeled using the logarithm of the n-octanol/water partition coefficient (logP) and the energy of the lowest unoccupied molecular orbital (E_LUMO) umn.edu. Hydrophobicity, represented by logP, is frequently the most critical factor for predicting toxicity, whereas electronic and steric properties are more influential in predicting biodegradability nih.gov.

The octyloxy group in Benzenamine, 4-(octyloxy)- significantly influences its hydrophobicity. The long alkyl chain increases the molecule's lipophilicity, which would be a key parameter in any QSAR model for this compound. The electronic properties are also modulated by the octyloxy group, which acts as an electron-donating group through resonance, affecting the reactivity of the aromatic ring.

Predictive models for properties such as one-electron oxidation potentials have also been developed for substituted anilines using computational methods. These models often rely on linear relationships between experimentally measured potentials and theoretically calculated values, such as ionization potentials or the energies of frontier molecular orbitals umn.edu.

The table below illustrates the types of descriptors used in QSAR/QSPR studies of aniline derivatives.

| Descriptor Type | Example Descriptor | Property Predicted | Relevance to Benzenamine, 4-(octyloxy)- |

| Hydrophobic | logP | Toxicity, Bioaccumulation | The octyloxy chain significantly increases logP. |

| Electronic | E_LUMO, E_HOMO, Dipole Moment | Reactivity, Toxicity, Oxidation Potential | The electron-donating octyloxy group modifies these parameters. |

| Steric | Molecular Volume, Surface Area | Biodegradability, Receptor Binding | The size and shape of the octyloxy chain are important steric factors. |

| Topological | Connectivity Indices | Various biological activities | Reflects the branching and connectivity of the molecular structure. |

Conformational Analysis and Molecular Dynamics

The conformational flexibility of Benzenamine, 4-(octyloxy)- is primarily due to the rotatable bonds within the octyloxy side chain and the bond connecting the oxygen atom to the benzene (B151609) ring. Understanding the preferred conformations is essential as they can influence the molecule's physical properties and its interactions with other molecules.

Conformational analysis can be performed using computational methods ranging from molecular mechanics to high-level quantum chemical calculations. These studies can determine the potential energy surface associated with the rotation around specific bonds, identifying low-energy conformers and the energy barriers between them. For the octyloxy chain, an all-trans conformation is generally expected to be low in energy for the alkyl part, but interactions with the solvent and the aniline headgroup can lead to the population of gauche conformations mdpi.comnih.gov.

The rotational barrier around the C(aryl)-O bond is another important conformational feature. Computational studies on related aryl ethers can provide estimates for this barrier. The barrier is influenced by steric and electronic factors, including the interaction of the oxygen lone pairs with the pi-system of the benzene ring.

Influence of Steric and Electronic Effects on Molecular Behavior

The molecular behavior of Benzenamine, 4-(octyloxy)- is governed by a combination of steric and electronic effects originating from its constituent functional groups.

Electronic Effects: The amino group (-NH₂) and the octyloxy group (-O-C₈H₁₇) are both strong electron-donating groups that activate the benzene ring towards electrophilic aromatic substitution. The oxygen atom of the octyloxy group donates its lone pair electrons to the benzene ring through resonance, increasing the electron density at the ortho and para positions youtube.com. This makes the molecule more susceptible to reactions with electrophiles at these positions. The amino group further enhances this activation. The increased electron density on the aromatic ring also influences the molecule's intermolecular interactions, such as its ability to form hydrogen bonds and engage in pi-stacking.

The electron-donating nature of the octyloxy group also affects the basicity of the aniline nitrogen. By increasing the electron density in the ring, it can slightly increase the electron density on the nitrogen atom, although the resonance delocalization of the nitrogen's lone pair into the ring remains the dominant factor determining its weak basicity compared to aliphatic amines masterorganicchemistry.com.

Steric Effects: The long, flexible octyloxy chain exerts a significant steric influence. It can sterically hinder the approach of reactants to the amino group and the adjacent positions on the aromatic ring. The conformation of the octyloxy chain can modulate this steric hindrance. For instance, if the chain folds back over the ring, it can create a more crowded local environment. This steric bulk can affect reaction rates and selectivity. In the context of self-assembly or interaction with biological macromolecules, the steric profile of the octyloxy group would play a crucial role in determining the binding geometry and affinity. Studies on other molecules with long alkoxy chains have demonstrated that the chain length can govern biological potency, in part due to steric interactions within a receptor binding site nih.gov.

The interplay of these electronic and steric effects is summarized in the table below.

| Effect | Origin | Consequence on Molecular Behavior |

| Electronic | Electron-donating nature of the amino and octyloxy groups (resonance and inductive effects) | - Activation of the benzene ring towards electrophilic substitution, primarily at ortho and para positions. - Increased nucleophilicity of the aromatic ring. - Modulation of the basicity of the amino group. |

| Steric | The bulk and conformational flexibility of the octyloxy chain | - Hindrance to the approach of reactants to the amino group and the ring. - Influence on crystal packing and solid-state structure. - Can dictate binding orientation in supramolecular or biological systems. |

Applications and Future Directions

Biomedical Applications

The unique chemical properties of benzenamine, 4-(octyloxy)- and its related structures make them valuable candidates for various biomedical applications. Research has focused on harnessing these properties for bioimaging, neuronal control, and the development of new therapeutic agents.

Bioimaging (In Vitro and In Vivo)

While specific studies detailing the use of Benzenamine, 4-(octyloxy)- as a primary bioimaging agent are not prominent in current literature, the broader class of aniline (B41778) derivatives is fundamental to the synthesis of fluorescent probes. Bioimaging techniques rely on molecules that can absorb and emit light to visualize biological processes within cells and living organisms. Lanthanide-tetrazine probes, for example, are being developed for bio-imaging and can be attached to delivery systems to cross the blood-brain barrier for MRI applications. rsc.org The development of such probes is crucial for diagnosing and understanding complex diseases like those affecting the central nervous system. rsc.org

Optogenetics and Light-Triggered Ion Channel Activation

Optogenetics combines genetic and optical methods to control specific cells, particularly neurons, in living tissue. nih.govnih.gov This technology often relies on light-sensitive proteins, such as channelrhodopsins and halorhodopsins, which can be genetically inserted into cells to modulate their activity with light. nih.govaddgene.org

A key area of research in chemical optogenetics involves the development of photoswitchable tethered ligands (PTLs), which can be chemically attached to proteins like ion channels to control their function with light. nih.gov Azobenzene (B91143) derivatives are a major class of photoswitches used for this purpose. nih.govacs.org These molecules can isomerize from a trans to a cis state upon light exposure, inducing a conformational change in the target protein, such as opening or closing an ion channel. nih.govacs.org For instance, an azobenzene-based PTL has been designed to control the activity of the LiGluR, a light-gated ionotropic glutamate (B1630785) receptor, enabling the manipulation of neuronal signaling. nih.govacs.org

While Benzenamine, 4-(octyloxy)- is not directly an azobenzene, its aniline-like structure is a common feature in the synthesis of more complex photoswitchable molecules. The ability to modify such structures is crucial for developing new PTLs with improved properties, such as shifting their activation wavelength to the visible or near-infrared range to avoid UV-induced cell damage and improve tissue penetration. acs.orgacs.org

Potential in Sensing Applications

The structural framework of Benzenamine, 4-(octyloxy)- lends itself to the development of chemical sensors. Aniline and its derivatives are known to be electrochemically active and can be readily functionalized, making them suitable for incorporation into sensor devices. For example, the oxidation of aniline derivatives has been studied in the context of enzyme-based sensors. nih.gov The reactivity of the aniline ring to electrophilic substitution and oxidation allows for the attachment of various functional groups that can interact with specific analytes, leading to a detectable signal. wikipedia.org This principle can be applied to create biosensors for detecting a wide range of biological molecules and monitoring cellular processes.

Anticancer Activity of Derivatives

Derivatives of Benzenamine, 4-(octyloxy)- have shown significant promise as anticancer agents. Research has explored various molecular scaffolds incorporating the aniline moiety, demonstrating cytotoxicity against a range of cancer cell lines.

Benzoxazinone and Benzothiazole (B30560) Derivatives: Benzoxazinone derivatives have been found to inhibit the proliferation and migration of several cancer cell lines. nih.gov These compounds can downregulate the expression of the c-Myc oncogene, which is overexpressed in many cancers. nih.gov Similarly, benzothiazole aniline (BTA) derivatives exhibit selective anticancer activity against various tumor cell lines, including colon, breast, and liver cancer. nih.gov

Other Aniline Derivatives: Other classes of derivatives, including those derived from natural products like robustic acid and vindoline, have also been investigated. nih.govnih.gov For example, novel vindoline-piperazine conjugates showed potent growth inhibition against the NCI60 panel of human tumor cell lines. nih.gov 4-aminobenzofuroxan derivatives have demonstrated selective cytotoxicity against cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cells. mdpi.com

Table 1: Anticancer Activity of Selected Aniline Derivatives

| Derivative Class | Compound Example | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Benzoxazinone | Not Specified | SK-RC-42 (Renal), SGC7901 (Gastric), A549 (Lung) | Inhibited proliferation and migration; downregulated c-Myc mRNA. | nih.gov |

| Vindoline-Piperazine | [4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | Potent growth inhibition (GI50 = 1.00 μM). | nih.gov |

| Vindoline-Piperazine | 1-bis(4-fluorophenyl)methyl piperazine (B1678402) conjugate | HOP-92 (Lung) | Potent growth inhibition (GI50 = 1.35 μM). | nih.gov |

| 4-Aminobenzofuroxan | Compound 3c | M-HeLa (Cervical), MCF-7 (Breast) | Selective cytotoxicity comparable to Doxorubicin. | mdpi.com |

| 4-Aminobenzofuroxan | Compound 3d | T98G (Glioblastoma) | Most active against this glioblastoma cell line. | mdpi.com |

| Benzothiazole Aniline | L1 and L1Pt | Colon Cancer Cells | Exhibited excellent inhibitory activity. | nih.gov |

| Oxazole Benzenesulfonamide | Compound 2 | HOP-92 (Lung), MDA-MB-468 (Breast) | Showed significant GI50 values of 4.56 μM and 21.0 μM, respectively. | researchgate.net |

Antituberculosis Activity of Derivatives

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis drugs. Derivatives based on the aniline scaffold have emerged as a promising area of research.

Hydrazide-Hydrazone and Triazole Derivatives: Various derivatives incorporating hydrazide-hydrazone and triazole moieties have shown potent activity against Mtb. nih.govresearchgate.net For instance, some hydrazone derivatives of eugenol (B1671780) were found to have significant activity against the H37Rv strain. nih.gov A 4-amino-triazole-thiol compound exhibited promising activity against both H37Rv and MDR strains of Mtb.